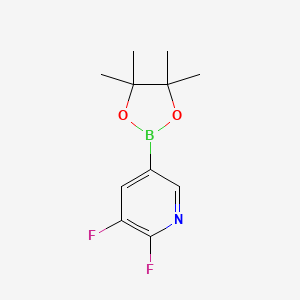

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with two fluorine atoms at positions 2 and 3 and a pinacol boronate group at position 4. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its synthesis involves a reaction with hydrogen peroxide in tetrahydrofuran, yielding a 75.6% isolated product after purification .

Properties

IUPAC Name |

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZJHRDRAFSPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694442 | |

| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154579-82-4 | |

| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154579-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Boronic Acid Formation: The starting material, 2,3-difluoropyridine, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or nickel.

Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, with continuous monitoring of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is known to undergo several types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Biphenyl Derivatives: In Suzuki-Miyaura coupling reactions, biphenyl derivatives are often formed.

Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development:

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. The presence of the difluoropyridine moiety enhances the lipophilicity and biological activity of the resulting compounds. It has been utilized in the development of various inhibitors targeting specific enzymes and receptors.

b. Anticancer Agents:

Research has indicated that derivatives of this compound exhibit promising anticancer activity. The incorporation of the dioxaborolane group can facilitate the formation of boron-containing drugs that are effective against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Chemical Synthesis

a. Cross-Coupling Reactions:

The compound is employed as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis. The boron atom in its structure allows it to participate effectively in these reactions, enabling the formation of complex organic molecules.

b. Functionalization:

Due to its reactive dioxaborolane group, this pyridine derivative can be used to functionalize various substrates, leading to the development of novel materials with tailored properties for specific applications.

Material Science

a. Polymer Chemistry:

In polymer science, 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength.

b. Coordination Chemistry:

This compound can act as a ligand in coordination chemistry applications, forming complexes with transition metals that exhibit unique catalytic properties useful in various chemical transformations.

Case Studies

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then reacts with an organic halide to form the final product.

Molecular Targets and Pathways:

Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed reactions, forming stable intermediates that facilitate the coupling process.

Transmetalation: The boronic acid group undergoes transmetalation with the palladium catalyst, leading to the formation of the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Single fluorine at position 3 (vs. difluoro at 2,3 in the main compound).

- Molecular weight is 223.05 g/mol, slightly lower than the main compound (estimated ~237.06 g/mol) .

- Synthesis : Prepared via reaction of 3-fluoropyridine with trimethylborate, followed by desilylation .

- Applications : Used in medicinal chemistry for dopamine/serotonin receptor agonist synthesis .

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Chlorine at position 2 and fluorine at position 3.

- Properties : Chlorine’s larger atomic radius and polarizability alter steric and electronic effects. Similarity score of 0.87 to the main compound, indicating high structural overlap .

- Applications: Potential use in halogenated drug intermediates.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl group at position 5.

- Properties : Strong electron-withdrawing trifluoromethyl group increases molecular weight (273.06 g/mol) and may enhance oxidative stability. CAS: 1084953-47-8 .

- Applications : Likely employed in high-value agrochemicals or fluorinated pharmaceuticals.

Positional Isomerism and Reactivity

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Functional Group Modifications

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Key Comparative Data

Biological Activity

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1154579-82-4) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 241.042 g/mol. It is structurally characterized by the presence of a pyridine ring substituted with a difluorophenyl moiety and a dioxaborolane group. The compound exhibits a purity of approximately 95% in commercial preparations .

Synthesis

The synthesis of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions to yield the desired product .

Anticancer Properties

Research indicates that compounds similar to 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may exhibit significant anticancer properties. For instance:

- Inhibitory Activity : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. A study highlighted its potential as a selective inhibitor of PKMYT1, a kinase implicated in DNA damage response mechanisms .

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| 1 | PKMYT1 | 0.69 |

| 2 | WEE1 | >10 |

This selectivity suggests that modifications to the compound's structure can enhance its potency against specific targets while reducing off-target effects.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific protein kinases and possibly disrupt their activity through competitive inhibition. The presence of fluorine atoms in its structure may also enhance lipophilicity and cellular uptake .

Study on Antiproliferative Effects

In a recent study focusing on the antiproliferative effects of various boron-containing compounds:

- Cell Lines Tested : The compound was tested against several cancer cell lines including breast (MCF7) and lung (A549) cancer cells.

- Results : It demonstrated significant growth inhibition at micromolar concentrations compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the dioxaborolane group can influence biological activity. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for yield?

- Answer : The compound is synthesized via a boronate esterification reaction. A representative procedure involves dissolving 2,3-difluoro-5-boronic acid pinacol ester and hydrogen peroxide in tetrahydrofuran (THF) at room temperature for 2 hours. Purification via silica gel column chromatography yields 75.6% . Optimization strategies include:

- Reagent Ratios : Adjusting equivalents of hydrogen peroxide (1.2–1.5 equiv) to minimize side reactions.

- Solvent Choice : THF or dioxane for optimal boronate stability.

- Purification : Gradient elution (ethyl acetate/hexane) to isolate the product.

- Table 1 : Synthetic Conditions and Yields

| Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂, THF | RT | 2 | 75.6 |

Q. How is this compound employed in cross-coupling reactions, and what catalytic systems are effective?

- Answer : The boronate group enables Suzuki-Miyaura couplings with aryl halides. Effective catalytic systems include:

- Palladium Catalysts : Pd(OAc)₂ or Pd(dppf)Cl₂ (0.1–0.2 equiv) .

- Ligands : SPhos or XPhos to enhance steric tolerance .

- Bases : K₂CO₃ or Na₂CO₃ in toluene/ethanol mixtures at reflux (80–105°C) .

- Table 2 : Representative Catalytic Systems

| Substrate | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂ | SPhos | K₂CO₃ | 81 |

Q. What purification and characterization methods are standard for this compound?

- Answer :

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) removes unreacted boronic acid .

- Characterization :

- ¹H/¹³C NMR : Confirms substitution pattern and boronate integration .

- MS/HPLC : Validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. What strategies mitigate electronic and steric challenges during cross-coupling reactions involving this compound?

- Answer : Fluorine substituents can deactivate the boronate via electron withdrawal. Solutions include:

- Ligand Design : Bulky ligands (e.g., SPhos) reduce steric hindrance .

- Temperature : Elevated temps (reflux) enhance reaction rates .

- Excess Boronate : Using 1.5–2.0 equiv of the boronate improves coupling efficiency .

Q. How can structural ambiguities in derivatives be resolved using crystallographic and computational methods?

- Answer :

- X-Ray Diffraction : Single-crystal analysis (e.g., SHELXL or OLEX2 ) resolves bond lengths/angles (e.g., B–O: 1.36–1.38 Å) .

- DFT Calculations : B3LYP/6-311+G(2d,p) optimizes geometry and compares with experimental data .

- Table 3 : Structural Parameters from X-Ray vs. DFT

| Parameter | X-Ray (Å) | DFT (Å) |

|---|---|---|

| B–O | 1.37 | 1.36 |

Q. What analytical approaches reconcile discrepancies in reaction outcomes across studies?

- Answer : Contradictions in yields or selectivity may arise from:

- Moisture Sensitivity : Karl Fischer titration ensures anhydrous solvents .

- Catalyst Activation : Pre-treatment with NaBH₄ reduces Pd(OAc)₂ to active Pd(0) .

- Reaction Monitoring : LC-MS tracks intermediates and byproducts .

Q. How does computational modeling inform reaction pathway optimization?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.